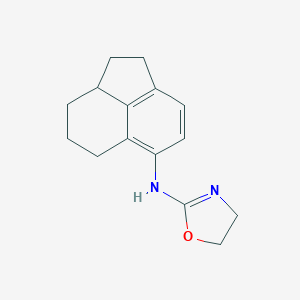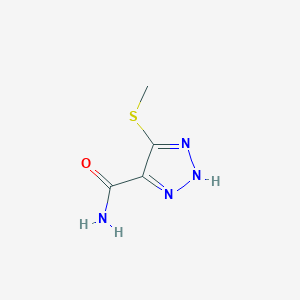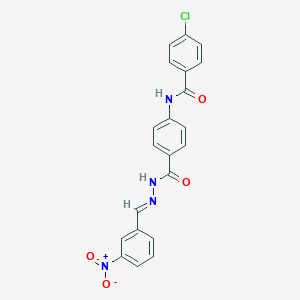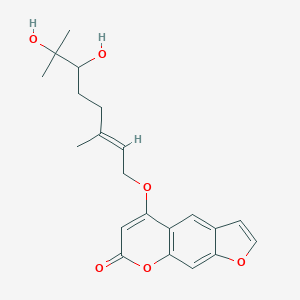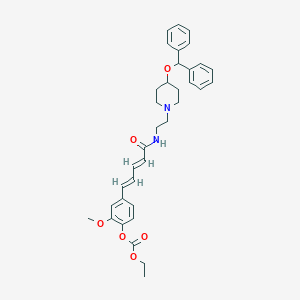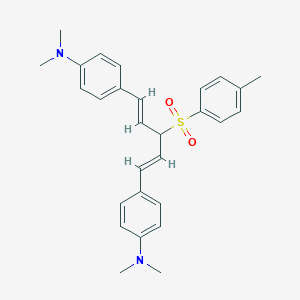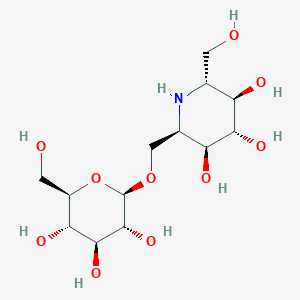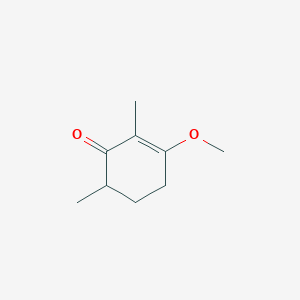
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one, also known as Methyl 3-methoxy-2,6-dimethylphenyl ketone, is a chemical compound that belongs to the class of cyclic ketones. It is a colorless liquid with a sweet and floral odor. This compound has been widely used in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a carbonyl group. It can also act as a mild Lewis acid catalyst in some reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one. However, it has been reported to exhibit antioxidant and anti-inflammatory properties in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one in lab experiments is its high reactivity and selectivity. It can be used as a versatile reagent for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity and flammability.
Zukünftige Richtungen
There are several future directions for the study of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one. One of the potential areas of application is in the field of medicinal chemistry. This compound has been reported to exhibit potential anti-cancer and anti-inflammatory properties, and further studies are needed to explore its therapeutic potential. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives could lead to the discovery of new bioactive molecules.
Synthesemethoden
The synthesis of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 3-methoxyacetophenone with isobutyraldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the product is obtained in good yield.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic synthesis. This compound has been used as a reagent for the synthesis of various organic compounds such as flavonoids, terpenoids, and alkaloids.
Eigenschaften
CAS-Nummer |
105518-36-3 |
|---|---|
Produktname |
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-methoxy-2,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-5-8(11-3)7(2)9(6)10/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
QPXBKAUORNTNCE-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C1=O)C)OC |
Kanonische SMILES |
CC1CCC(=C(C1=O)C)OC |
Synonyme |
2-Cyclohexen-1-one,3-methoxy-2,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



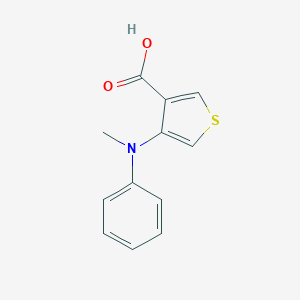
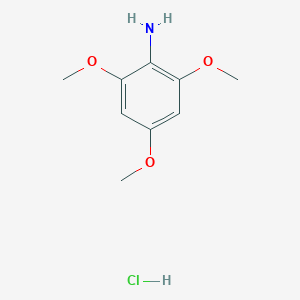
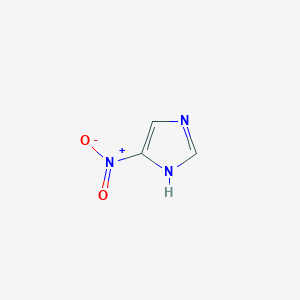
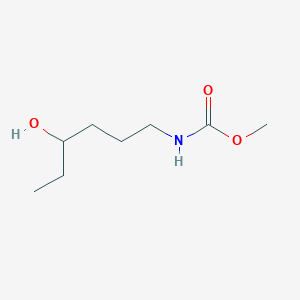
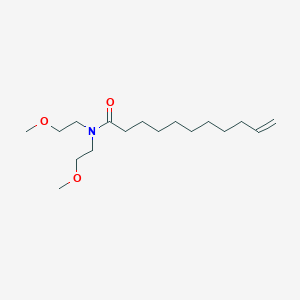
![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)
